molecular formula C24H22INO B11540050 N-(4-iodophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide

N-(4-iodophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide

Cat. No.: B11540050
M. Wt: 467.3 g/mol
InChI Key: LJRIPGXBSJRJDO-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide is a synthetic organic compound characterized by the presence of an iodophenyl group, two methylphenyl groups, and a cyclopropane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor under controlled conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via an electrophilic aromatic substitution reaction, where an aromatic compound is treated with iodine and a suitable oxidizing agent.

    Attachment of the Carboxamide Group: The carboxamide group can be attached through an amide coupling reaction, where a carboxylic acid derivative is reacted with an amine in the presence of a coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into reduced forms.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution can be carried out using reagents such as sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-iodophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological processes and as a probe for investigating molecular interactions.

    Industry: It can be used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide
  • N-(4-chlorophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide
  • N-(4-fluorophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide

Uniqueness

N-(4-iodophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical and physical properties. The iodine atom can participate in specific interactions, such as halogen bonding, and can be readily substituted in various chemical reactions, making the compound versatile for different applications.

Properties

Molecular Formula

C24H22INO

Molecular Weight

467.3 g/mol

IUPAC Name

N-(4-iodophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C24H22INO/c1-16-3-7-18(8-4-16)24(19-9-5-17(2)6-10-19)15-22(24)23(27)26-21-13-11-20(25)12-14-21/h3-14,22H,15H2,1-2H3,(H,26,27)

InChI Key

LJRIPGXBSJRJDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)NC3=CC=C(C=C3)I)C4=CC=C(C=C4)C

Origin of Product

United States

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